ICWNCYCRRBDGIZ-BNSRUKJOSA-M
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Overview
Description
ICWNCYCRRBDGIZ-BNSRUKJOSA-M is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the bicyclic core structure through cyclization reactions.
- Introduction of the carboxylic acid group via carboxylation reactions.
- Attachment of the triazolopyrimidine moiety through nucleophilic substitution reactions.
- Incorporation of the thiazole and hydrazino groups through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, or it may interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another bicyclic compound with a thiazolidine ring.
Cephalosporin: A similar compound with a bicyclic structure and a beta-lactam ring.
Carbapenem: A compound with a bicyclic structure and a beta-lactam ring, similar to penicillin and cephalosporin.
Uniqueness
This compound is unique due to its combination of a bicyclic core structure with multiple functional groups, including a triazolopyrimidine moiety, thiazole, and hydrazino groups
Properties
CAS No. |
141916-35-0 |
---|---|
Molecular Formula |
C31H29N12NaO10S3 |
Molecular Weight |
848.8 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carbamoyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H30N12O10S3.Na/c1-11-6-17(43-30(34-11)37-22(40-43)21(32)46)54-8-13-9-55-26-19(25(49)42(26)20(13)27(50)51)36-24(48)18(14-10-56-29(33)35-14)41-53-31(2,3)28(52)39-38-23(47)12-4-5-15(44)16(45)7-12;/h4-7,10,19,26,44-45H,8-9H2,1-3H3,(H2,32,46)(H2,33,35)(H,36,48)(H,38,47)(H,39,52)(H,50,51);/q;+1/p-1/b41-18+;/t19-,26-;/m1./s1 |
InChI Key |
ICWNCYCRRBDGIZ-HYNIVWNNSA-M |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 41-1879; Ro 411879; Ro-41-1879. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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